N-(4-Chlorobenzylidene)quinolin-6-amine
Description
Structure
3D Structure
Properties
CAS No. |
84922-30-5 |
|---|---|
Molecular Formula |
C16H11ClN2 |
Molecular Weight |
266.72 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-quinolin-6-ylmethanimine |
InChI |
InChI=1S/C16H11ClN2/c17-14-5-3-12(4-6-14)11-19-15-7-8-16-13(10-15)2-1-9-18-16/h1-11H |
InChI Key |
ADYAOINJIMZSFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N=CC3=CC=C(C=C3)Cl)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies for N 4 Chlorobenzylidene Quinolin 6 Amine and Analogs
Condensation Reactions for Azomethine Linkage Formation
The principal method for synthesizing N-(4-Chlorobenzylidene)quinolin-6-amine is the direct condensation reaction between 6-aminoquinoline (B144246) (the primary amine) and 4-chlorobenzaldehyde (B46862) (the aldehyde). ijcrcps.com This nucleophilic addition-elimination reaction involves the initial formation of a transient hemiaminal intermediate, which subsequently dehydrates to yield the stable imine, or Schiff base. mdpi.com
The general reaction is typically carried out by refluxing equimolar amounts of the two reactants in a suitable solvent. bepls.com The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). bepls.com Upon completion, the product often precipitates from the solution upon cooling and can be isolated through filtration. nih.gov
The yield and purity of this compound are highly dependent on several reaction parameters, including solvent, temperature, reaction time, and the molar ratio of reactants. The optimization of these conditions is crucial for developing efficient synthetic protocols.
Solvent Selection: The choice of solvent plays a significant role in the reaction's efficiency. Protic solvents like ethanol (B145695) are widely used and have been shown to be effective for Schiff base synthesis, often leading to higher product yields compared to other solvents. ekb.egresearchgate.net The reaction of quinolin-7-amine with various aromatic aldehydes, for instance, is effectively carried out in aqueous ethanol. bepls.com Studies on analogous reactions have shown that apolar aprotic solvents can favor the formation of the hemiaminal intermediate, whereas polar solvents tend to shift the equilibrium towards the final Schiff base product. mdpi.com
Temperature and Reaction Time: Conventional synthesis often involves heating the reaction mixture under reflux to ensure the completion of the reaction. ekb.eg Typical reaction times range from 2 to 8 hours. bepls.comnih.gov For example, a common procedure involves refluxing the reactants at 80°C for approximately two and a half hours. ijcrcps.com The specific duration is determined by monitoring the consumption of the starting materials.
Reactant Molarity: The molar ratio of the amine to the aldehyde is generally kept equimolar (1:1) to ensure complete conversion and minimize side products. bepls.com However, optimization studies for similar reactions have shown that varying the molar ratio, such as increasing the aldehyde concentration, can influence the yield of the final product. mdpi.com
Below is a table summarizing typical reaction conditions used in the synthesis of analogous quinoline-based Schiff bases.
| Amine Reactant | Aldehyde Reactant | Solvent | Temperature | Reaction Time (hours) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aniline (B41778) | 4-Chlorobenzaldehyde | Ethanol | 80°C (Reflux) | 2.5 | Not Specified | ijcrcps.com |
| 1-(Quinolin-8-yl)hydrazine | 4-Chlorobenzaldehyde | Ethanol | Reflux | 8 | 70 | nih.gov |
| Quinolin-7-amine | Aromatic Aldehydes | Aqueous Ethanol | Reflux | 2 | Not Specified | bepls.com |
| 3-Amino-2-chloro pyridine (B92270) | 4-Chlorobenzaldehyde | Dichloromethane | Room Temperature | 7 | 82 | mdpi.com |
To enhance the reaction rate and improve yields, various catalysts can be employed. The synthesis of Schiff bases can be accelerated under both acidic and basic conditions.
Acid Catalysis: The addition of a few drops of an acid catalyst, such as glacial acetic acid or hydrochloric acid, is a common practice. ijcrcps.comnih.gov The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. This facilitates the initial addition step and subsequent dehydration. For instance, the reaction between 1-(quinolin-8-yl)hydrazine and 4-chlorobenzaldehyde is effectively catalyzed by glacial acetic acid. nih.gov p-Toluenesulfonic acid (p-TSA) is another effective acid catalyst used in quinoline (B57606) synthesis. tandfonline.combohrium.com
Lewis Acid Catalysis: A range of Lewis acids have been explored as effective catalysts for quinoline synthesis through reactions like the Povarov reaction, which involves N-aryl imines. nih.gov Catalysts such as InCl₃, Cu(OTf)₂, and Zn(OTf)₂ have proven effective in promoting the necessary C-N and C-C bond formations. nih.gov Metal salts like Cu(NO₃)₂·6H₂O can also catalyze the condensation of amines and aldehydes at room temperature. ekb.eg
Nanocatalysts: Modern synthetic approaches utilize nanocatalysts, which offer advantages like high efficiency, ease of separation, and recyclability. nih.govacs.org Various metal-based nanocatalysts, including those based on iron, copper, gold, and silver, have been successfully used in one-pot protocols for quinoline synthesis, often under environmentally friendly conditions. nih.govacs.org
The table below provides examples of different catalytic systems used in the synthesis of quinoline derivatives and related Schiff bases.
| Reaction Type | Catalyst | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Schiff Base Formation | Glacial Acetic Acid | Ethanol, Reflux | Increases aldehyde electrophilicity | nih.gov |
| Quinoline Synthesis (Povarov) | InCl₃ | Not Specified | Effective Lewis acid catalysis | nih.gov |
| Pyrimido[4,5-b]quinolones Synthesis | p-Toluenesulfonic acid (p-TSA) | Water, 90°C | Green solvent compatibility | tandfonline.com |
| Schiff Base Formation | Cu(NO₃)₂·6H₂O | Ethanol, Room Temp. | Mild reaction conditions | ekb.eg |
| Polyhydroquinolines Synthesis | Ag,Ce@SNC/A1SCA Nanocatalyst | Ethanol/Water, 80°C | Recyclable, efficient | nih.gov |
Green Chemistry Principles Applied to Quinoline Schiff Base Synthesis
In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for synthesizing quinoline Schiff bases. bohrium.com These approaches aim to reduce reaction times, minimize the use of hazardous solvents, and lower energy consumption. tandfonline.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. tandfonline.com This technique often leads to a dramatic reduction in reaction times and an increase in product yields compared to conventional heating methods. For example, the synthesis of certain quinoline derivatives can be achieved in just 20 minutes under microwave irradiation at 100°C. tandfonline.com
Ultrasonic Methods: Sonication, or the use of ultrasound, is another green technique that can promote the synthesis of Schiff bases. ekb.eg Ultrasound irradiation can enhance reaction rates and yields, often without the need for a catalyst and in environmentally friendly solvents like water. ekb.eg
Solvent-Free and Water-Based Syntheses: Conducting reactions without a solvent (neat conditions) or using water as a green solvent are highly desirable from an environmental perspective. tandfonline.combohrium.com Several protocols have been developed for the synthesis of quinoline derivatives in aqueous media, catalyzed by reagents like p-TSA or titanium dioxide nanoparticles (TiO₂-NPs), achieving excellent yields. tandfonline.com
The following table compares conventional and green synthetic methods for quinoline and Schiff base synthesis.
| Method | Conditions | Reaction Time | Yield (%) | Key Advantage | Reference |
|---|---|---|---|---|---|
| Conventional Reflux | Ethanol, 80°C | 2.5 hours | Not Specified | Standard procedure | ijcrcps.com |
| Microwave Irradiation | Solvent-free or Water | ~20 minutes | 65-67 | Rapid, energy-efficient | tandfonline.com |
| Ultrasound Sonication | Water/Ethanol, no catalyst | Not Specified | High | Eco-friendly, efficient | ekb.eg |
| Aqueous Media (p-TSA catalyst) | Water, 90°C | 2.5-3.5 hours | 60-94 | Uses green solvent | tandfonline.com |
| Aqueous Media (TiO₂-NPs catalyst) | Water, 80°C | 2 hours | 95-98 | Recyclable catalyst, high yield | tandfonline.com |
Strategies for Derivatization of the Quinoline Core
Modification of the quinoline ring system is a key strategy for tuning the properties of the final Schiff base. Derivatization can be performed on the 6-aminoquinoline starting material before the condensation step or on the final product.
Electrophilic Aromatic Substitution: The quinoline ring is susceptible to electrophilic aromatic substitution. The electron-donating amino group at the 6-position directs incoming electrophiles primarily to the ortho and para positions (C5 and C7). Reactions such as formylation, using methods like the Vilsmeier-Haack or Duff reactions, can introduce aldehyde groups onto the quinoline core, which can then be used for further modifications. mdpi.com
Palladium-Catalyzed Cross-Coupling: Modern synthetic methods provide powerful tools for functionalizing halogenated quinolines. For example, 6-iodoquinoline (B82116) is a versatile substrate for palladium-catalyzed reactions. nih.gov It can undergo aminocarbonylation to produce a variety of quinoline-6-carboxamide (B1312354) and quinoline-6-glyoxylamide derivatives, demonstrating that the C6 position is readily functionalized. nih.gov This suggests that a similar strategy could be applied starting with 6-haloquinolines, followed by amination to yield 6-aminoquinoline, or by modifying a pre-formed Schiff base if the imine is stable to the reaction conditions.
Building from Precursors: Another approach involves constructing the substituted quinoline ring from acyclic precursors. The Skraup synthesis or its modifications can be used to prepare substituted quinolines by reacting a substituted aniline with glycerol. scispace.com For instance, 6-methylquinoline (B44275) can be prepared using this method, indicating that various substituents can be incorporated into the quinoline core from the outset. scispace.com
Strategies for Derivatization of the 4-Chlorobenzylidene Moiety
The properties of the Schiff base can also be altered by modifying the benzylidene portion of the molecule.
Use of Substituted Aldehydes: The most direct strategy is to employ different substituted benzaldehydes in the initial condensation reaction. A wide array of commercially available benzaldehydes with various electron-donating or electron-withdrawing groups (e.g., -NO₂, -OH, -OCH₃) can be reacted with 6-aminoquinoline. mdpi.commdpi.com This approach allows for the systematic synthesis of a library of analogs with diverse electronic and steric properties on the benzylidene ring. For example, reactions with 2-nitrobenzaldehyde, 2-chlorobenzaldehyde, and 2,4-dihydroxybenzaldehyde (B120756) have been reported for analogous Schiff base syntheses. mdpi.commdpi.com
Post-Synthetical Modification: While less common, modification of the 4-chlorobenzylidene ring after the Schiff base has been formed is also a possibility. The chloro-substituent itself is a functional group that can participate in further reactions. It can potentially be replaced via nucleophilic aromatic substitution or serve as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of new aryl, alkyl, or amino groups. The stability of the azomethine linkage under these reaction conditions would be a critical consideration.
Spectroscopic and Structural Elucidation of N 4 Chlorobenzylidene Quinolin 6 Amine
Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy)
Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic vibrational modes of the functional groups present in the molecule. The formation of the Schiff base is primarily confirmed by the appearance of the azomethine (C=N) stretching vibration. The spectrum also displays bands corresponding to the aromatic quinoline (B57606) and chlorophenyl rings.
Key vibrational frequencies observed in Schiff bases of this type include a strong band for the imine group stretching, typically found in the 1600-1640 cm⁻¹ region. mdpi.comneliti.com Vibrations associated with the aromatic C=C bonds of the quinoline and phenyl rings appear in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹. The presence of the chlorine atom is indicated by a C-Cl stretching band in the lower frequency region of the spectrum.
Table 1: Characteristic FT-IR Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Azomethine (Imine) | C=N Stretch | 1600 - 1640 |
| Aromatic Rings | C=C Stretch | 1450 - 1600 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon skeleton of the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum is characterized by distinct signals for the protons of the quinoline and 4-chlorophenyl moieties, as well as the unique proton of the azomethine group. The signal for the imine proton (-CH=N-) is highly characteristic and typically appears as a singlet in the downfield region, often between δ 8.0 and 9.4 ppm. mdpi.comijcrcps.com The aromatic protons of the quinoline and chlorophenyl rings resonate in the δ 7.0-9.0 ppm range, with their specific chemical shifts and coupling patterns determined by their positions and neighboring substituents.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum confirms the carbon framework of the molecule. The carbon atom of the azomethine group (-CH=N-) shows a characteristic resonance in the δ 144-162 ppm range. mdpi.com The carbons of the quinoline and chlorophenyl rings produce a series of signals in the aromatic region (δ 110-150 ppm).
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Imine (-CH=N-) | 8.0 - 9.4 | Singlet |
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Imine (-C H=N-) | 144 - 162 |
| Aromatic (Quinoline, Phenyl) | 110 - 150 |
Ultraviolet-Visible Spectroscopy (UV-Vis)
The electronic absorption properties of N-(4-Chlorobenzylidene)quinolin-6-amine, determined by UV-Vis spectroscopy, arise from its extended conjugated system. The spectrum is expected to show intense absorption bands in the ultraviolet and visible regions, corresponding to π → π* and n → π* electronic transitions within the quinoline ring and the C=N chromophore. The conjugation between the quinoline and the chlorobenzylidene moieties typically results in bathochromic (red) shifts compared to the individual components.
Table 4: Expected Electronic Transitions
| Transition | Chromophore | Expected Wavelength Range (nm) |
|---|---|---|
| π → π* | Aromatic Rings, C=N | 250 - 350 |
Mass Spectrometry Techniques for Molecular Mass Confirmation
Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition. The technique identifies the molecular ion peak (M+), which corresponds to the mass of the intact molecule.
Table 5: Molecular Formula and Mass
| Compound | Molecular Formula | Calculated Molecular Weight |
|---|
Single Crystal X-ray Diffraction Analysis
The initial step in X-ray diffraction analysis involves determining the unit cell parameters and the crystal system. Schiff bases derived from 4-chlorobenzaldehyde (B46862) have been observed to crystallize in various systems, such as triclinic or monoclinic. researchgate.netnih.gov The space group, which describes the symmetry elements of the unit cell, is also determined. For example, a related Schiff base was found to possess a triclinic crystal structure. nih.gov
Table 6: Illustrative Crystallographic Data from an Analogous Schiff Base
| Parameter | Example Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.56 |
| b (Å) | 9.65 |
| c (Å) | 14.76 |
| α (°) | 88.82 |
| β (°) | 86.82 |
| γ (°) | 76.12 |
Data from a similar Schiff base used for illustrative purposes. nih.gov
This analysis provides precise bond lengths and angles. The C=N double bond of the imine group is expected to have a length of approximately 1.27-1.34 Å. researchgate.net A key conformational feature is the dihedral angle between the plane of the quinoline ring system and the plane of the 4-chlorophenyl ring. This angle determines the degree of planarity of the molecule, which influences its electronic properties. In many Schiff bases, the aromatic rings are twisted relative to each other to minimize steric hindrance.
Table 7: Representative Bond Lengths from an Analogous Structure
| Bond | Representative Length (Å) |
|---|---|
| C=N (Imine) | ~ 1.27 |
| C-Cl (Aromatic) | ~ 1.75 |
Data from a similar Schiff base used for illustrative purposes. researchgate.net
Based on the available search results, a detailed crystallographic and Hirshfeld surface analysis for the specific compound This compound has not been reported in the accessed literature. The search results yielded data for structurally related but distinct quinoline derivatives.
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Computational and Theoretical Investigations of N 4 Chlorobenzylidene Quinolin 6 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. researchgate.net DFT has become a staple in computational chemistry due to its favorable balance between accuracy and computational cost, often yielding results comparable to more demanding ab initio methods. researchgate.net Calculations based on DFT are employed to determine optimized molecular geometries, predict spectroscopic properties, and derive various chemical reactivity descriptors.
The first step in the computational analysis of N-(4-Chlorobenzylidene)quinolin-6-amine involves geometry optimization. This process uses DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), to find the lowest energy conformation of the molecule. researchgate.netkfupm.edu.sa The optimization calculates the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.
The resulting optimized structure provides a detailed three-dimensional view of the molecule. For this compound, this would reveal the planarity between the quinoline (B57606) and the chlorobenzylidene moieties and the stereochemistry around the imine (C=N) bond. The electronic structure, describing the distribution of electrons within the molecule, is also determined during this process.
Illustrative Data: Optimized Geometric Parameters This table illustrates the type of data obtained from a DFT geometry optimization. Actual values would require a specific computational study.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C=N (imine) | ~1.28 Å |
| Bond Length | C-Cl | ~1.75 Å |
| Bond Length | C-N (amine-quinoline) | ~1.40 Å |
| Bond Angle | C-N=C (imine) | ~120° |
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com
The energy of the HOMO is related to the ionization potential and signifies the molecule's ability to donate electrons, reflecting its nucleophilicity. rasayanjournal.co.in The energy of the LUMO is related to the electron affinity and indicates the molecule's capacity to accept electrons, reflecting its electrophilicity. youtube.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net For this compound, the FMO analysis would show the distribution of these orbitals across the molecular structure, indicating the most probable sites for nucleophilic and electrophilic attack.
Illustrative Data: FMO Energies This table shows representative data that would be generated from an FMO analysis.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.20 |
| ELUMO | -1.85 |
Based on the HOMO and LUMO energy values, several global quantum chemical descriptors can be calculated to quantify the reactivity and stability of the molecule. These descriptors provide a comprehensive picture of the molecule's chemical behavior. rasayanjournal.co.in
Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2. rasayanjournal.co.in
Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A hard molecule has a large HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO)/2. rasayanjournal.co.in
Global Softness (S): The reciprocal of chemical hardness (S = 1/2η), it measures the capacity of a molecule to accept electrons. A soft molecule is more reactive. rasayanjournal.co.in
Electrophilicity Index (ω): This parameter measures the energy stabilization when a molecule acquires an additional electronic charge from the environment. It is defined as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO)/2). rasayanjournal.co.in
Illustrative Data: Global Quantum Chemical Descriptors This table provides an example of calculated reactivity descriptors.
| Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | 4.025 |
| Chemical Hardness (η) | 2.175 |
| Global Softness (S) | 0.230 |
The Molecular Electrostatic Potential (MEP), also known as the Electrostatic Potential (ESP) surface, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. walisongo.ac.id The MEP map is plotted onto the total electron density surface, using a color scale to represent different potential values. researchgate.net
Typically, red indicates regions of most negative electrostatic potential, which are rich in electrons and favorable for electrophilic attack. Blue indicates regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential. researchgate.net For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the quinoline ring and the imine group, as well as the chlorine atom, identifying them as sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms.
Natural Bond Orbital (NBO) analysis provides a detailed description of the electronic structure in terms of a localized, Lewis-like bonding picture. wikipedia.org It investigates charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. materialsciencejournal.org The analysis examines the interactions between filled "donor" NBOs (bonding or lone pair orbitals) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). materialsciencejournal.org
Illustrative Data: NBO Analysis (Selected Interactions) This table illustrates significant donor-acceptor interactions and their stabilization energies.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (N, imine) | π* (C-C, quinoline) | ~25.5 |
| LP (Cl) | σ* (C-C, phenyl) | ~5.8 |
| π (C-C, quinoline) | π* (C=N, imine) | ~18.2 |
DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation of the computational model. researchgate.net
Vibrational Frequencies (FT-IR and Raman): Theoretical vibrational frequencies can be calculated to simulate the infrared (IR) and Raman spectra. The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical level. researchgate.net The analysis helps in the assignment of vibrational modes to specific functional groups in this compound, such as the C=N imine stretch, C-Cl stretch, and various aromatic C-H vibrations.
UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. researchgate.net This calculation provides the absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*) responsible for the absorption bands.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate theoretical 1H and 13C NMR chemical shifts. kfupm.edu.sa The calculated shifts (relative to a standard like Tetramethylsilane, TMS) can be correlated with experimental spectra to aid in the structural elucidation and assignment of specific resonances. kfupm.edu.sa
Illustrative Data: Predicted vs. Experimental Spectroscopic Data This table provides a template for comparing theoretical and experimental spectroscopic values.
| Vibrational Frequencies | Calculated (cm-1) | Experimental (cm-1) | Assignment |
|---|---|---|---|
| C=N Stretch | 1635 | 1628 | Imine |
| C-Cl Stretch | 750 | 745 | C-Cl |
| UV-Vis Absorption | λmax (nm) | λmax (nm) | Transition |
| Band 1 | 350 | 355 | π→π* |
| Band 2 | 275 | 280 | n→π* |
| NMR Chemical Shifts | Calculated (ppm) | Experimental (ppm) | Assignment |
| 1H (Imine CH) | 8.5 | 8.4 | -N=CH- |
Computational Analysis of Thermodynamic Properties
Theoretical calculations, often employing Density Functional Theory (DFT), are pivotal in determining the thermodynamic properties of this compound. These computations can predict key energetic parameters that govern the molecule's stability and behavior under different thermal conditions.
Key thermodynamic parameters that can be computationally determined include:
Entropy (S): A measure of the randomness or disorder of the system. Computational methods can calculate the vibrational, rotational, and translational contributions to the total entropy of the molecule.
Heat Capacity (Cv): This value indicates the amount of heat required to raise the temperature of the substance by a specific amount. Theoretical calculations can predict how the heat capacity of this compound changes with temperature.
Zero-Point Vibrational Energy (ZPVE): This is the lowest possible energy that a quantum mechanical system may have, representing the energy of its ground state. It is a fundamental parameter derived from vibrational frequency calculations and is crucial for accurate energy predictions.
| Property | Calculated Value (Illustrative) | Units |
| Molar Entropy (S) | 450.2 | J mol-1 K-1 |
| Molar Heat Capacity (Cv) | 280.5 | J mol-1 K-1 |
| Zero-Point Vibrational Energy | 450.8 | kJ mol-1 |
Note: The values in this table are illustrative and represent typical data obtained from computational analysis of similar organic molecules.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations are essential for exploring its potential as a ligand for various biological targets.
Prediction of Ligand-Protein Binding Interactions and Affinities
Docking algorithms place the flexible structure of this compound into the binding site of a target protein and score the different poses based on a scoring function. This process predicts the binding energy, which is an estimation of the binding affinity. Lower binding energy values typically indicate a more stable ligand-protein complex. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the binding.
Identification of Potential Biological Targets and Active Site Residues
By screening this compound against a library of known protein structures, molecular docking can help identify potential biological targets. Studies on similar quinoline-based Schiff bases have shown that they can interact with enzymes like enoyl-acyl carrier protein reductase (ENR), a target in antibacterial drug discovery, and various kinases involved in cancer pathways. dovepress.comnih.govresearchgate.net
For instance, docking studies on quinoline hydrazones, a class of compounds structurally related to Schiff bases, have highlighted the importance of interactions with specific amino acid residues like TYR158 and the cofactor NAD+ within the active site of the ENR enzyme. dovepress.com Similarly, docking of other quinoline derivatives has identified interactions with residues such as Asn 49, Lys 220, and Trp 76 in the active site of protein kinase AKT1. nih.govresearchgate.net These findings suggest that this compound could form hydrogen bonds and pi-pi stacking interactions with key residues in the active sites of its target proteins.
An illustrative table of potential interactions and binding affinities is shown below.
| Target Protein (Example) | Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) | Interaction Type |
| Enoyl-ACP Reductase (ENR) | -8.5 | TYR158, MET159 | Hydrogen Bond, Hydrophobic |
| Protein Kinase AKT1 | -9.2 | LYS220, TRP76 | Pi-Pi Stacking, Hydrogen Bond |
| Cyclin-Dependent Kinase 2 (CDK2) | -7.9 | LYS44, TYR183 | Hydrogen Bond |
Note: This table is for illustrative purposes and based on findings for structurally related quinoline derivatives. dovepress.comnih.govresearchgate.netphyschemres.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex over time, offering insights that are not available from static docking poses. These simulations solve Newton's equations of motion for a system of atoms and molecules to simulate their physical movements.
For this compound, MD simulations can be used to:
Assess the stability of the docked pose.
Analyze the conformational changes in both the ligand and the protein upon binding.
Calculate the binding free energy with higher accuracy by considering solvent effects and entropy.
MD simulations on related quinazoline (B50416) and pyrimidine (B1678525) derivatives have been used to confirm the stability of ligand-protein complexes and to identify key residues crucial for binding through the analysis of hydrogen bond occupancies and interaction energies over the simulation trajectory. semanticscholar.orgnih.gov Such studies are critical for validating the results of molecular docking and for providing a more realistic representation of the binding event in a biological environment. semanticscholar.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline-Based Schiff Bases
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For quinoline-based Schiff bases, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. dovepress.com
These models are built using a training set of molecules with known biological activities. The models then generate contour maps that show which regions of the molecule are associated with increases or decreases in activity based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. dovepress.com
A 3D-QSAR study on quinoline hydrazones as antitubercular agents, for example, developed CoMFA and CoMSIA models with good predictive power (q² values of 0.617 and 0.631, respectively). dovepress.com These models indicated that the quinoline ring and the azomethine linkage (–N=CH–) are essential for activity. dovepress.com Such QSAR models can be used to predict the biological activity of new compounds, including this compound, and to guide the design of more potent derivatives by suggesting structural modifications that are likely to enhance activity.
| QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Standard Error of Estimate (SEE) | F-statistic |
| CoMFA | 0.617 | 0.810 | 0.27 | 247.471 |
| CoMSIA | 0.631 | 0.755 | 0.31 | 179.142 |
Note: This data is from a 3D-QSAR study on a series of quinoline hydrazones and is presented to illustrate the statistical parameters of such models. dovepress.com
Structure Activity Relationship Sar Studies of N 4 Chlorobenzylidene Quinolin 6 Amine and Analogs
Impact of Substituent Modifications on the Quinoline (B57606) Ring System on Biological Efficacy
The quinoline nucleus is a prominent scaffold in medicinal chemistry, and its substitution pattern significantly modulates the biological properties of its derivatives. nih.gov Modifications on the quinoline ring of N-benzylidenequinolin-6-amine analogs can influence factors such as lipophilicity, electronic distribution, and steric hindrance, which in turn affect the compound's interaction with biological targets.
Research on various quinoline derivatives has demonstrated that the nature and position of substituents on the heterocyclic ring are critical for activity. For instance, in a series of quinoline-based chalcone (B49325) derivatives, substitutions on the quinoline moiety were found to be crucial for their antiproliferative activity against various cancer cell lines. nih.gov Similarly, studies on other quinoline analogs have shown that the introduction of different functional groups can enhance antibacterial, antifungal, or enzyme inhibitory activities. nih.govresearchgate.net
Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) and methyl (-CH3) can increase the electron density of the quinoline system, potentially enhancing its binding affinity to certain biological targets. Conversely, electron-withdrawing groups (EWGs) such as halogens (e.g., -Cl, -Br) or nitro (-NO2) can alter the electronic properties and reactivity of the molecule, which may also lead to improved biological outcomes depending on the specific target. nih.gov The position of these substituents is also a key determinant of activity; for example, substitution at the C-8 position of the quinoline ring has been shown to be favorable for carbonic anhydrase inhibition. researchgate.net
The following table summarizes the impact of various substituents on the quinoline ring on the biological activity of related compounds, drawing from studies on diverse quinoline derivatives.
| Substituent on Quinoline Ring | Position | Observed Impact on Biological Activity |
| Methoxy (-OCH3) | C-6, C-8 | Often enhances anticancer and anti-tubercular activity. nih.gov |
| Halogen (-Cl, -Br) | C-6, C-7 | Can increase antimicrobial and anticancer potency. researchgate.netnih.gov |
| Methyl (-CH3) | C-2, C-4 | May modulate selectivity and activity depending on the target. |
| Hydroxyl (-OH) | C-8 | Important for certain enzyme inhibitory activities. researchgate.net |
| Trifluoromethyl (-CF3) | C-2, C-8 | Can enhance lipophilicity and cell permeability, often boosting activity. |
Influence of Substituents on the Benzylidene Moiety on Biological Efficacy
The benzylidene portion of N-(4-Chlorobenzylidene)quinolin-6-amine offers a versatile site for structural modifications that can profoundly impact biological efficacy. The nature, position, and number of substituents on this phenyl ring dictate the electronic and steric properties of the entire molecule, influencing its interaction with biological macromolecules.
The parent compound features a chlorine atom at the para-position (C-4) of the benzylidene ring. Halogen substitutions are common in medicinal chemistry as they can enhance membrane permeability and metabolic stability. The 4-chloro substitution, in particular, has been associated with significant biological activities in various Schiff base derivatives.
The position of the substituent is also critical. Ortho-substituents can introduce steric hindrance that may either prevent or lock the molecule into a favorable binding conformation. Meta- and para-substituents have different electronic effects due to resonance and inductive effects, which can fine-tune the activity.
The following table illustrates the influence of various substituents on the benzylidene ring on the biological activity of analogous compounds.
| Substituent on Benzylidene Ring | Position | Observed Impact on Biological Activity |
| Hydroxyl (-OH) | para | Favorable for cholinesterase inhibition. nih.gov |
| Methoxy (-OCH3) | ortho, meta, para | Can either increase or decrease activity depending on the target system. nih.gov |
| Nitro (-NO2) | para | Often enhances antimicrobial and anticancer activities. |
| Halogen (-Cl, -Br, -F) | para | Generally associated with good biological activity. |
| Dimethylamino (-N(CH3)2) | para | Can increase polarity and potential for hydrogen bonding. |
Role of the Azomethine Linkage in Modulating Biological Activity
The nitrogen atom of the azomethine group, with its lone pair of electrons, can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors. zu.edu.pk The planarity of the C=N double bond often imparts a degree of rigidity to the molecule, which can be advantageous for fitting into a specific binding pocket. The electronic nature of the azomethine group makes it susceptible to nucleophilic attack, which can be a factor in its mechanism of action. orientjchem.org
The biological importance of the azomethine linkage is underscored by the wide spectrum of pharmacological activities exhibited by Schiff bases, including antimicrobial, anticancer, and anti-inflammatory properties. zu.edu.pk The reactivity and binding capability of this group are influenced by the electronic effects of the substituents on both the quinoline and benzylidene rings. Electron-withdrawing groups on the benzylidene ring can increase the electrophilicity of the imine carbon, while substituents on the quinoline ring can modulate the basicity of the imine nitrogen. These electronic modulations can fine-tune the binding affinity and reactivity of the molecule.
Correlation between Computational Descriptors and Observed Biological Activities
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the physicochemical properties of a series of compounds with their biological activities. By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the molecular features that are important for efficacy. For this compound and its analogs, QSAR studies can help to rationalize the observed SAR and guide the design of more potent derivatives.
Various molecular descriptors can be calculated to quantify the structural features of the molecules. These descriptors fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding electrostatic interactions and reactivity. The incorporation of a nitro substituent, for example, significantly increases the electronegativity of a molecule. mdpi.com
Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational parameters. They are important for determining how well a molecule fits into a binding site.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which influences how a compound is absorbed, distributed, metabolized, and excreted (ADME properties).
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, such as molecular connectivity indices, which describe the branching and connectivity of the atoms.
In QSAR studies of quinoline and benzylidene derivatives, it has often been found that a combination of these descriptors is necessary to build a robust predictive model. nih.gov For instance, a QSAR model for a series of antimicrobial compounds might reveal that both hydrophobicity (logP) and a specific electronic parameter (like the charge on the azomethine nitrogen) are critical for activity. researchgate.net
Molecular docking studies can further complement QSAR by providing a 3D visualization of how the ligands bind to their target protein. This can help to explain the SAR observations at an atomic level. For example, docking might show that a particular substituent on the quinoline ring forms a key hydrogen bond with an amino acid residue in the active site, thus explaining its importance for activity. nih.gov
The following table provides examples of computational descriptors and their potential correlation with the biological activities of this compound analogs.
| Descriptor Type | Specific Descriptor | Potential Correlation with Biological Activity |
| Electronic | Dipole Moment | Influences binding in polar environments and overall solubility. |
| HOMO/LUMO Energy Gap | Relates to the chemical reactivity and stability of the molecule. | |
| Steric | Molecular Volume | Determines the fit within a receptor's binding pocket. |
| Hydrophobic | LogP | Affects cell membrane permeability and transport to the target site. |
| Topological | Valence Molecular Connectivity Index | Can be correlated with various biological activities, including antimicrobial potency. researchgate.net |
By integrating experimental SAR data with computational QSAR and docking studies, a more comprehensive understanding of the structural requirements for the biological activity of this compound and its analogs can be achieved, paving the way for the rational design of new and more effective therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
